[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine, with the CAS number 1145680-28-9, is a chemical compound classified as an organic amine. It features a methanamine group attached to a phenyl ring that is further substituted with both a cyclopentyloxy and a methoxy group. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound is classified under the following categories:
The synthesis of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine typically involves the reaction of appropriate phenolic precursors with cyclopentanol derivatives followed by amination processes.
The molecular structure of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine can be represented as follows:
COC1=CC=CC(=C1OC2CCCC2)CNThe compound exhibits a liquid appearance and has a predicted boiling point of approximately 331.9 °C with a density of about 1.094 g/cm³ .
[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine can participate in various chemical reactions typical of amines, including:
These reactions often require specific conditions such as the presence of catalysts or specific solvents to enhance yields and selectivity.
[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine has potential applications in:
This compound represents a promising area for further research, particularly in pharmacology and synthetic chemistry contexts.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5